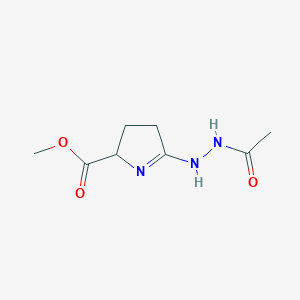

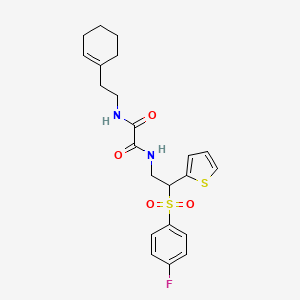

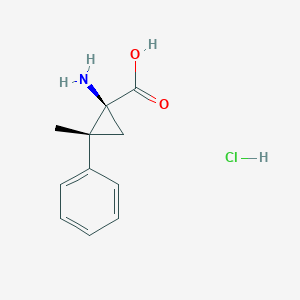

![molecular formula C16H16N2O B2449887 1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 369397-72-8](/img/structure/B2449887.png)

1-(3-phenoxypropyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Phenoxypropyl)-1H-imidazole” is a compound with the CAS Number: 62838-60-2 and a molecular weight of 202.26 . It is a colorless to brown liquid . Imidazole, a component of this compound, is a planar 5-membered ring that exists in two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. For example, Wu and co-workers used an iron catalyst to promote the reaction between amidoximes and enones . Heating the reagents at 120 °C in the presence of the metal catalyst and iodine afforded imidazole in good to excellent yields .Molecular Structure Analysis

The molecular structure of “1-(3-Phenoxypropyl)-1H-imidazole” is based on the imidazole ring, which is a planar 5-membered ring . This ring is highly polar, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .Physical And Chemical Properties Analysis

“1-(3-Phenoxypropyl)-1H-imidazole” is a colorless to brown liquid . It has a molecular weight of 202.26 . Imidazole, a component of this compound, is highly polar and soluble in water .科学的研究の応用

Antitubercular Activity

1-(3-phenoxypropyl)-1H-benzo[d]imidazole derivatives have been evaluated for their antitubercular activity. These compounds show promise as potent and selective antitubercular agents, with submicromolar activity against Mycobacterium tuberculosis. The most potent compound in this series demonstrated minimum inhibitory concentration (MIC) of 52 nM and a high selectivity index, indicating a lack of cytotoxicity against eukaryotic cells. These findings suggest the potential of phenoxyalkylbenzimidazole derivatives as effective agents in the fight against tuberculosis, provided their metabolic liabilities can be resolved (Chandrasekera et al., 2015).

Corrosion Inhibition

Studies have shown that imidazole derivatives, including those related to 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, exhibit significant corrosion inhibition efficacy. These compounds have been used to protect metals like mild steel in acidic solutions, demonstrating their utility in industrial and engineering applications. Their effectiveness is attributed to strong adsorption on metal surfaces, following models like Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Prashanth et al., 2021).

Electrophosphorescent Material Development

Research into electrophosphorescent materials has explored the use of 1H-benzo[d]imidazole derivatives, including 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, for developing efficient solution-processable host-free electrophosphorescent diodes. These materials have shown improved thermal stability and high photoluminescent efficiencies, making them suitable for applications in display and lighting technologies (Xu et al., 2010).

Fluorescence Applications

Some derivatives of 1-(3-phenoxypropyl)-1H-benzo[d]imidazole have been explored for their fluorescence properties. These compounds can coordinate with metal ions like Zn2+, resulting in strong fluorescence, making them potentially useful as fluorescent probes or sensors in various scientific applications (Wen-yao, 2012).

Safety And Hazards

将来の方向性

Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

特性

IUPAC Name |

1-(3-phenoxypropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-7-14(8-3-1)19-12-6-11-18-13-17-15-9-4-5-10-16(15)18/h1-5,7-10,13H,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLNVHHXVVOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenoxypropyl)-1H-benzo[d]imidazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

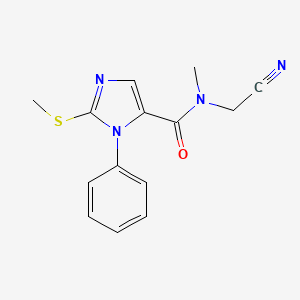

![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)

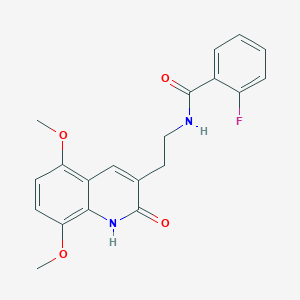

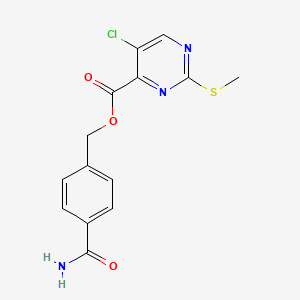

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)

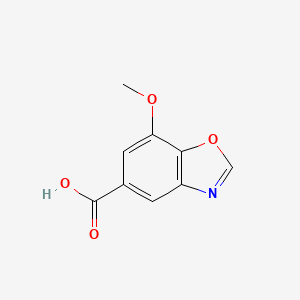

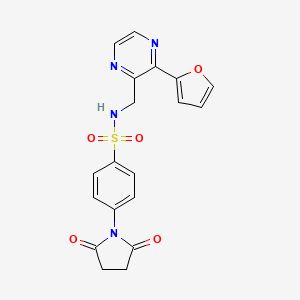

![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)

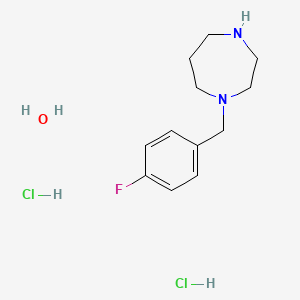

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)